4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole
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Overview
Description
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 3-chlorophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired thiazole compound. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or tetrahydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles or tetrahydrothiazoles.
Scientific Research Applications
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, as well as in material science for the synthesis of novel polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-1,3-thiazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
4-Methyl-2-(3-chlorophenyl)-1,3-thiazole: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical properties and applications.
4-(Bromomethyl)-2-(3-chlorophenyl)-1,3-thiazole:
Uniqueness
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole is unique due to the presence of both chloromethyl and 3-chlorophenyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications, distinguishing it from other thiazole derivatives.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBWAXBCONSZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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